molecular formula C8H16O2Si B11914282 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one CAS No. 918422-55-6

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one

Cat. No.: B11914282
CAS No.: 918422-55-6
M. Wt: 172.30 g/mol
InChI Key: UVSGHOKXFZINQB-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one: is an organic compound that features a tetrahydropyran ring substituted with a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one typically involves the reaction of tetrahydropyran with trimethylsilyl chloride in the presence of a base such as N-methylmorpholine (NMM). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the tetrahydropyran ring, preventing unwanted reactions at the protected site. During deprotection, the trimethylsilyl group is removed under acidic conditions, restoring the original functional group .

Comparison with Similar Compounds

Uniqueness: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its role as a protecting group and intermediate in pharmaceutical synthesis highlights its importance in both academic and industrial research .

Biological Activity

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one, also known by its CAS number 918422-55-6, is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C8H14O2Si
Molecular Weight: 174.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CSi(C)C1CC(=O)OCC1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group enhances lipophilicity, facilitating cellular membrane penetration. The tetrahydropyran ring structure is known to influence enzyme interactions and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

  • Antioxidant Activity
    • Preliminary studies suggest that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Cytotoxic Effects
    • Research indicates that this compound may induce cytotoxic effects in cancer cell lines. For instance, studies using MTT assays have demonstrated that varying concentrations of the compound can significantly reduce cell viability in specific cancer types.

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants, suggesting its potential utility in nutraceutical applications .

Study 2: Antimicrobial Activity

In vitro testing against common bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) within therapeutic ranges. These findings support its potential as a lead compound for developing new antimicrobial therapies .

Study 3: Cytotoxicity in Cancer Cells

A comprehensive study assessed the cytotoxic effects on various cancer cell lines using the MTT assay. Results showed that at concentrations ranging from 10 to 100 µM, this compound effectively reduced cell viability by up to 70% in certain leukemia and breast cancer cell lines .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight 174.27 g/molVaries (e.g., other tetrahydropyrans)
Antioxidant Activity SignificantVaries; some exhibit lower efficacy
Antimicrobial Activity Effective against multiple strainsSome similar compounds less effective
Cytotoxicity High efficacy in cancer cellsVaries; some compounds show lower activity

Properties

CAS No.

918422-55-6

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

5-trimethylsilyloxan-2-one

InChI

InChI=1S/C8H16O2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h7H,4-6H2,1-3H3

InChI Key

UVSGHOKXFZINQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CCC(=O)OC1

Origin of Product

United States

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